molecular formula C12H17NO3 B1313545 benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate CAS No. 62471-40-3

benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate

Cat. No. B1313545
CAS RN: 62471-40-3
M. Wt: 223.27 g/mol
InChI Key: CXMLBZXMMMIGES-UHFFFAOYSA-N
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Patent
US05578620

Procedure details

A procedure similar to that described in Preparation 7 was repeated, except that 7.00 g of 2-amino-2-methylpropanol, 13.47 g of benzyloxycarbonyl chloride, 13.13 g of potassium carbonate, 35 ml of ethyl acetate and 35 ml of water were used, to give 17.59 g of the title compound having an Rf value of 0.72 (on silica gel thin layer chromatography, using a 3:1 by volume mixture of ethyl acetate and hexane as the developing solvent).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
13.47 g
Type
reactant
Reaction Step Two
Quantity
13.13 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].[CH2:7]([O:14][C:15](Cl)=[O:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C>O>[CH2:7]([O:14][C:15]([NH:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4])=[O:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
NC(CO)(C)C
Step Two
Name
Quantity
13.47 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Step Three
Name
Quantity
13.13 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A procedure similar to that described in Preparation 7

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.59 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.